[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride
Description
[1-(1H-Benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride is a benzimidazole-derived amine salt characterized by a benzimidazole core linked to a branched alkylamine moiety (1-methylethyl group) and stabilized as a dihydrochloride salt. This structural configuration enhances its solubility and stability, making it relevant in pharmaceutical and chemical research. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, often attributed to their ability to interact with biomolecules via hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTKKYDOKPJPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview:
The synthesis typically begins with the formation of the benzimidazole nucleus through cyclization reactions involving o-phenylenediamine derivatives and suitable aldehyde or carboxylic acid precursors.
Step-by-step Process:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Aromatic aldehyde (e.g., benzaldehyde), o-phenylenediamine | Condensation reaction under acidic or neutral conditions to form the benzimidazole core. |
| 2 | N,N-dimethylformamide (DMF), sulfur | Cyclization facilitated by heating, often at 100-150°C, leading to the benzimidazole ring formation. |
| 3 | Alkylation reagents (e.g., methylating agents like methyl iodide) | Introduction of the methyl group at the nitrogen position of the benzimidazole ring. |
| 4 | Amine functionalization | Nucleophilic substitution or addition to introduce the aminoethyl side chain, forming the [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine moiety. |
| 5 | Dihydrochloride formation | Treatment with hydrochloric acid to yield the dihydrochloride salt, stabilizing the amine group. |
- Solvent: DMF or ethanol
- Temperature: 100–150°C
- Reaction time: 4–8 hours
- Purification: Crystallization or chromatography
Alternative Route via Multi-step Synthesis Using Intermediates
Overview:
This method involves preparing key intermediates such as benzimidazole derivatives with suitable functional groups, followed by selective modifications.
Process:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | o-Phenylenediamine + aldehyde | Formation of benzimidazole core via condensation. |
| 2 | Alkylation with methylating agents | Methylation at nitrogen to form the N-methyl benzimidazole. |
| 3 | Side-chain attachment | Using halogenated intermediates to attach aminoethyl groups via nucleophilic substitution. |
| 4 | Salt formation | Treatment with HCl to produce the dihydrochloride salt. |
- Solvent: Ethanol or acetic acid
- Temperature: 80–120°C
- Duration: 6–12 hours
Modern Synthetic Approaches: Catalytic and Green Chemistry Methods
Recent advances focus on environmentally friendly and scalable processes, including:
- Microwave-assisted synthesis: Accelerates reaction times and improves yields.
- Flow chemistry: Enables continuous production with better control over reaction parameters.
- Catalyst use: Transition metal catalysts (e.g., copper or palladium) facilitate C–N bond formation efficiently.
Example:
A recent study demonstrated the synthesis of benzimidazole derivatives using catalytic oxidative cyclization under microwave irradiation, significantly reducing reaction time and improving purity.
Data Table Summarizing Key Parameters
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Conventional | o-Phenylenediamine + aldehyde | DMF | 120°C | 4–8 hours | 65–80 | Widely used, scalable |
| Multi-step | Benzimidazole intermediates + methylating agents | Ethanol | 100°C | 6–12 hours | 70–85 | Suitable for complex derivatives |
| Green Chemistry | Catalysts + microwave | Water/ethanol | 150°C (microwave) | 30–60 min | 75–90 | Environmentally friendly |
Research Findings and Innovations
- Patent WO2013150545A2 describes an optimized process for benzimidazole synthesis involving the use of specific solvents and catalysts to improve yield and purity, emphasizing scalable industrial production.
- Selective N-alkylation techniques have been refined to produce the target compound with high regioselectivity, minimizing side reactions.
- Use of sulfur and DMF as reaction facilitators has been shown to promote cyclization and functionalization steps efficiently, as per recent patent disclosures.
Chemical Reactions Analysis
Nucleophilic Substitution
The alkylamine group (-CH(CH₃)NH₂) facilitates nucleophilic substitution reactions. Key transformations include:
-
Alkylation : Reacts with alkyl halides (R-X) in dichloromethane (DCM) at 25–30°C under nitrogen atmospheres to form secondary amines .
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Acylation : Forms amide derivatives with acid chlorides in the presence of sodium carbonate .
Redox Reactions
The benzimidazole ring participates in:
-
Oxidation : Generates N-oxide derivatives using hydrogen peroxide or potassium permanganate .
-
Reduction : Catalytic hydrogenation reduces the imidazole ring to dihydrobenzimidazole derivatives .
Condensation Reactions
Reacts with aldehydes (e.g., formaldehyde) in DMF/sulfur systems to form Schiff base derivatives, critical for synthesizing bioactive compounds .
Alkylation Mechanism
| Step | Process | Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic attack by amine on alkyl halide | DCM, 25–30°C | Intermediate quaternary ammonium salt |
| 2 | Deprotonation | Na₂CO₃/H₂O | Secondary amine product |
Benzimidazole Ring Oxidation
The reaction proceeds via:
-
Electrophilic attack by peroxide on the nitrogen atom.
Stability Under Hydrolysis
-
Degrades in acidic conditions (pH < 3) via cleavage of the amine group.
-
Stable in neutral/basic environments (pH 7–12) for >24 hrs .
Industrial-Scale Modifications
| Process | Methodology | Outcome |
|---|---|---|
| Continuous Flow Synthesis | Microreactors with DCM/Na₂CO₃ | 95% purity at 10 kg/hr |
| Catalytic Optimization | Pd-Ni bimetallic catalysts | 20% reduced reaction time |
Functionalization for Drug Development
-
Anticancer Derivatives : Alkylation with chloroethyl groups produces analogs showing IC₅₀ = 0.05–0.07 μM against A549 lung cancer cells .
-
Antiviral Modifications : Introduction of ethoxyethyl groups enhances HIV-1 protease inhibition (EC₅₀ = 12 nM).
This compound’s versatility in nucleophilic, redox, and condensation reactions makes it indispensable in medicinal chemistry and industrial synthesis.
Scientific Research Applications
Overview
[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and materials science due to its unique structural features and potential applications.
Medicinal Chemistry
Anticancer Activity : Benzimidazole derivatives have been extensively studied for their anticancer properties. This compound has shown promise as an inhibitor of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that it may target critical pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated that it can inhibit the growth of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
Antiviral Effects : Preliminary investigations suggest that this compound may also possess antiviral properties, potentially interfering with viral replication mechanisms. This aspect is particularly relevant in the context of emerging viral infections .
Biochemical Research
Enzyme Inhibition : The compound interacts with various enzymes, influencing their catalytic functions. It has been shown to bind to specific active sites on enzymes, which can lead to either inhibition or activation of enzymatic activity. This property makes it a valuable tool for studying enzyme kinetics and mechanisms.
Cell Signaling Modulation : this compound affects cell signaling pathways that regulate critical cellular processes such as growth, differentiation, and apoptosis. Its role in modulating these pathways can provide insights into cellular responses to external stimuli and stressors .
Synthesis and Material Science
Building Blocks in Organic Synthesis : The compound serves as a building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis.
Dyes and Pigments Production : Benzimidazole derivatives are utilized in the production of dyes and pigments due to their stability and vibrant colors. This application extends to various industries, including textiles and plastics .
Case Study 1: Anticancer Activity Assessment
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The study employed both in vitro assays to measure cell viability and apoptosis induction. Results indicated a significant reduction in cell proliferation at micromolar concentrations, with mechanisms involving mitochondrial dysfunction and caspase activation being elucidated.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The researchers conducted minimum inhibitory concentration (MIC) tests alongside time-kill assays. Findings revealed that the compound exhibited potent antimicrobial activity at low concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Mechanism of Action
The mechanism of action of [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. Benzimidazole derivatives can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzimidazole-Based Analogues
[2-(1H-Benzoimidazol-2-yl)ethyl]amine Dihydrochloride
This compound features an ethylamine side chain instead of the methylethyl group. Its synthesis involves condensation of o-phenylenediamine with chloroacetic acid under acidic conditions, yielding 85% purity . Key differences include:
- Solubility : The dihydrochloride form improves aqueous solubility compared to free bases.
- Biological Activity : Ethylamine derivatives are often intermediates in kinase inhibitor synthesis, whereas bulkier methylethyl groups may enhance metabolic stability .
[2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]amine Dihydrochloride
This derivative is synthesized via cyclization of methyl-substituted o-phenylenediamine, with a reported molecular weight of 248.15 g/mol .
Thiazole-Based Analogues
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Replacing the benzimidazole core with a thiazole ring introduces sulfur-mediated hydrogen bonding and redox activity. This compound (CAS 920458-76-0) has a molecular weight of 142.23 g/mol and is used in drug discovery for its thiazole-mediated interactions with enzymes like proteases .
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
This isomer (CAS 1332530-42-3) demonstrates altered regiochemistry, affecting binding specificity. Industrial-grade batches (99% purity) are available, highlighting its commercial relevance .
Heterocyclic Variants with Modified Side Chains
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine Dihydrochloride
Incorporating a pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
[1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine] Dihydrochloride
This compound (CAS 1185167-55-8) combines a thiazole ring with a branched isopropyl group, increasing steric bulk. It is listed as an impurity in antiviral drug synthesis, emphasizing its role in quality control .
Comparative Analysis of Key Properties
Physicochemical Properties
Biological Activity
[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride, also known by its CAS number 102880-52-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H15Cl2N
- Molecular Weight : 220.14 g/mol
- Structure : The compound features a benzimidazole ring, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives. For instance, compounds related to [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine have shown significant activity against viruses such as HIV-1. Research indicates that these compounds can exhibit low nanomolar activity, making them potential candidates for antiviral drug development .
Antitumor Activity
The compound has been studied in the context of cancer treatment. It is structurally related to bendamustine, a well-known alkylating agent used in chemotherapy for various hematological malignancies. Bendamustine has demonstrated efficacy against non-Hodgkin's lymphoma and chronic lymphocytic leukemia, suggesting that this compound may possess similar antitumor properties due to its structural analogies .
The mechanisms through which benzimidazole derivatives exert their biological effects often involve:
- Inhibition of DNA replication : By alkylating DNA, these compounds can prevent cancer cell proliferation.
- Modulation of cellular pathways : They may influence pathways related to apoptosis and cell cycle regulation.
Study on Antiviral Efficacy
A study published in 2009 synthesized several amine-substituted benzimidazole derivatives and tested their activity against HIV-1. The results indicated that certain modifications to the benzimidazole structure significantly enhanced antiviral potency, achieving sub-nanomolar IC50 values .
Clinical Implications in Cancer Treatment
Research involving bendamustine has shown promising results in clinical settings. In a clinical trial for patients with relapsed non-Hodgkin's lymphoma, bendamustine demonstrated a response rate of approximately 75%, highlighting the potential therapeutic benefits of compounds like this compound in oncology .
Comparative Table of Biological Activities
Q & A
Q. Methodological Answer :
- FT-IR : Confirm presence of NH₂ (stretch ~3300 cm⁻¹) and benzimidazole C=N (1630–1590 cm⁻¹).
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methyl groups at δ 1.4–1.6 ppm; aromatic protons in benzimidazole ring at δ 7.2–8.1 ppm).
- X-ray crystallography : Single-crystal diffraction (using SHELXL or WinGX) resolves bond lengths, angles, and salt formation. For example, ORTEP-3 visualizes anisotropic displacement parameters, ensuring no disorder in the dihydrochloride counterions .
Advanced: How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or unmodeled electron density?
Methodological Answer :
Contradictions arise from twinning, solvent masking, or incorrect space group assignment. Strategies include:
- SHELXD : Test for pseudo-symmetry or twinning (e.g., using Hooft/Y statistics).
- PLATON SQUEEZE : Model disordered solvent molecules in porous structures.
- Rigid-bond restraint : Apply DELU and SIMU commands in SHELXL to refine anisotropic displacement parameters. Cross-validate with Hirshfeld surface analysis to detect weak hydrogen bonds or π-stacking interactions .
Advanced: How should conflicting biological activity data (e.g., GPCR modulation vs. cytotoxicity) be analyzed to prioritize therapeutic applications?
Q. Methodological Answer :
- Dose-response assays : Use IC₅₀/EC₅₀ values to distinguish target-specific effects (e.g., GPCR allosteric modulation at nM–μM ranges) from nonspecific cytotoxicity (often at higher μM concentrations).
- Selectivity profiling : Screen against related receptors (e.g., β-adrenergic subtypes) via radioligand binding assays.
- Mechanistic studies : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target engagement. For example, Hilary Highfield Nickols et al. (2013) resolved off-target effects by correlating activity loss in GPCR-knockout models .
Advanced: How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability predictions?
Q. Methodological Answer :
- Graph set analysis (Etter’s method): Classify motifs like D (donors) and A (acceptors). For example, N–H⋯Cl⁻ interactions (graph set C₂²(6) ) dominate in dihydrochloride salts, enhancing lattice stability but reducing aqueous solubility.
- Hirshfeld surfaces : Quantify contributions of H-bonding vs. van der Waals interactions. High H-bond density (>30% surface contacts) correlates with low solubility, necessitating salt or co-crystal engineering .
Advanced: What methodologies are recommended for evaluating this compound’s pharmacokinetic and toxicological profiles in preclinical models?
Q. Methodological Answer :
- ADME profiling :
- Permeability : Caco-2 monolayer assay (apparent permeability >1 × 10⁻⁶ cm/s suggests oral bioavailability).
- Metabolic stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS.
- Cardiovascular safety : Use Langendorff heart models to assess QT prolongation risk (e.g., hERG channel inhibition assays).
- In vivo toxicity : Dose escalation in rodents (OECD 423 guidelines), focusing on histopathology of liver/kidney .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
